tert-Butyl 3a-phenylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
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Overview
Description
tert-Butyl 3a-phenylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrrolo[3,4-b]pyrrole core structure, which is a bicyclic system containing a pyrrole ring fused to another pyrrole ring. The tert-butyl group and phenyl substituent add to its structural complexity and potential reactivity.
Preparation Methods
The synthesis of tert-Butyl 3a-phenylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate can be achieved through various synthetic routes. One common method involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with amines in the presence of a catalytic amount of iron (III) chloride . Another method includes the one-pot synthesis using acetophenone and trimethylacetaldehyde in the presence of TosMIC and a mild base like LiOH·H2O . These methods provide good yields and are operationally simple and economical.
Chemical Reactions Analysis
tert-Butyl 3a-phenylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrrole nitrogen using reagents like alkyl halides or sulfonyl chlorides.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions with boron reagents under mild conditions.
Scientific Research Applications
tert-Butyl 3a-phenylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of tert-Butyl 3a-phenylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can act as a kinase inhibitor by binding to the active site of the enzyme, thereby blocking its activity . This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anti-cancer agent.
Comparison with Similar Compounds
tert-Butyl 3a-phenylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds also feature a bicyclic structure with a pyrazole ring fused to a pyridine ring and have significant biomedical applications.
tert-Butyl-substituted pyrazoles: These compounds are structurally similar and are used in the synthesis of various biologically active molecules.
Properties
Molecular Formula |
C17H24N2O2 |
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Molecular Weight |
288.4 g/mol |
IUPAC Name |
tert-butyl 3a-phenyl-1,2,3,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxylate |
InChI |
InChI=1S/C17H24N2O2/c1-16(2,3)21-15(20)19-11-14-17(12-19,9-10-18-14)13-7-5-4-6-8-13/h4-8,14,18H,9-12H2,1-3H3 |
InChI Key |
OJQCNNOZMQMBKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)(CCN2)C3=CC=CC=C3 |
Origin of Product |
United States |
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